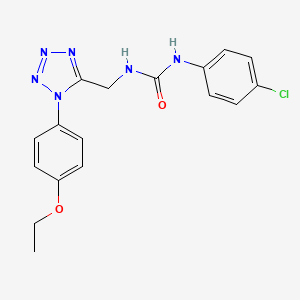
1-(4-chlorophenyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-chlorophenyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a useful research compound. Its molecular formula is C17H17ClN6O2 and its molecular weight is 372.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-chlorophenyl)-3-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)urea, a compound featuring a tetrazole moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and mechanisms of action, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves several steps:
-
Preparation of Intermediate Compounds :
- Formation of 4-chlorophenylacetic acid through chlorination of phenylacetic acid.
- Synthesis of 1-(4-ethoxyphenyl)-1H-tetrazole via the reaction of 4-ethoxyphenylhydrazine with sodium azide and triethyl orthoformate.
-
Coupling Reaction :
- The final step includes the coupling of the prepared intermediates using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield the target compound.
Biological Activity
The biological activity of this compound has been explored in various contexts, including its potential as an anticancer agent, anti-inflammatory drug, and enzyme inhibitor.
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related tetrazole derivatives possess IC50 values comparable to established chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Example 1 | 1.61 ± 1.92 | Jurkat |
| Example 2 | 2.14 ± 0.003 | HT-29 |
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes, particularly urease and acetylcholinesterase. In vitro studies demonstrated strong inhibitory activity against urease with IC50 values significantly lower than reference standards .
| Enzyme | IC50 (µM) | Reference |
|---|---|---|
| Urease | 2.14 ± 0.002 | Thiourea (21.25 ± 0.15) |
| AChE | Varies | Various compounds |
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Binding : The compound may bind to active sites of enzymes, inhibiting their function through competitive or non-competitive mechanisms.
- Molecular Mimicry : The tetrazole ring structure allows it to mimic biological molecules, potentially interfering with critical biochemical pathways involved in cell proliferation and survival .
Case Studies
Several studies have highlighted the compound's potential therapeutic applications:
- Antitumor Studies : A study involving analogs showed that modifications on the phenyl ring significantly influenced cytotoxicity against cancer cell lines, suggesting structure-activity relationships (SAR) that could guide future drug development .
- In Vivo Studies : Preliminary in vivo studies indicated promising results in animal models for both anti-inflammatory and anticancer effects, warranting further exploration into its pharmacokinetics and safety profiles .
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O2/c1-2-26-15-9-7-14(8-10-15)24-16(21-22-23-24)11-19-17(25)20-13-5-3-12(18)4-6-13/h3-10H,2,11H2,1H3,(H2,19,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMIQWXXIVDGMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














